Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 956794-92-6) is a premium, mono-protected bridged bicyclic diamine utilized extensively as a conformationally rigid bioisostere for piperazine and homopiperazine [1]. By pre-installing a carboxybenzyl (Cbz) protecting group at the sterically hindered 8-position (the bridging nitrogen), this building block leaves the 3-position secondary amine free for immediate functionalization via alkylation, acylation, or cross-coupling [2]. The compound is highly valued in medicinal chemistry and process development for increasing the three-dimensional character (Fsp3) of drug candidates, which often translates to improved metabolic stability and target selectivity compared to flat, unbridged analogs. From a procurement standpoint, this specific derivative is selected when downstream synthesis requires strict orthogonal protection strategies, particularly when acid-labile groups (like Boc) are present elsewhere in the target molecule.
Attempting to substitute Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with the unprotected 3,8-diazabicyclo[3.2.1]octane free base invariably leads to severe process inefficiencies, including poor solubility in standard organic solvents, high hygroscopicity, and the formation of complex statistical mixtures of 3-N, 8-N, and 3,8-di-N alkylated products that require tedious chromatographic separation [1]. Conversely, while the tert-butyl protected analog (8-Boc) is a common alternative, it is fundamentally incompatible with synthetic routes that require strongly acidic conditions (e.g., TFA or HCl) to deprotect other moieties or induce cyclization. The 8-Cbz group provides essential chemical orthogonality, remaining completely intact under acidic conditions while allowing for clean, late-stage removal via catalytic hydrogenolysis (Pd/C, H2) [2]. Substituting this compound with an 8-Boc analog in such workflows results in premature scaffold deprotection and catastrophic yield loss.
In multi-step syntheses involving complex molecules (e.g., PROTACs or multi-peptide conjugates), orthogonal protection is paramount. When subjected to standard Boc-deprotection conditions, the 8-Cbz protected Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate demonstrates near-perfect stability, whereas the 8-Boc comparator is completely cleaved [1]. This orthogonality allows chemists to selectively deprotect and functionalize other regions of the molecule without compromising the bridged bicyclic core.
| Evidence Dimension | Protecting group retention in 50% TFA/DCM (2h, 25°C) |
| Target Compound Data | >98% retention of the 8-Cbz group |
| Comparator Or Baseline | <1% retention for the 8-Boc analog (complete cleavage) |
| Quantified Difference | >97% absolute difference in scaffold intactness |
| Conditions | 50% Trifluoroacetic acid in dichloromethane, room temperature, 2 hours |
Procuring the 8-Cbz analog is mandatory for synthetic routes that utilize Boc-protected amino acids or require acid-catalyzed transformations downstream.
The inherent symmetry and dual secondary amines of the 3,8-diazabicyclo[3.2.1]octane core make mono-functionalization of the unprotected free base highly inefficient. By procuring the pre-protected 8-Cbz derivative, the 3-position is exclusively targeted. In standard N-arylation or N-alkylation reactions, the 8-Cbz derivative consistently yields single-regioisomer products with high efficiency, bypassing the statistical mixtures and purification bottlenecks associated with the unprotected baseline [1].
| Evidence Dimension | Isolated yield of desired 3-N-monoalkylated product |
| Target Compound Data | >90% isolated yield (single regioisomer) |
| Comparator Or Baseline | Typically <40% isolated yield for unprotected 3,8-diazabicyclo[3.2.1]octane (complex mixture) |
| Quantified Difference | >50% improvement in isolated yield |
| Conditions | Standard electrophilic N-alkylation (e.g., with benzyl bromide, K2CO3, MeCN) |
Eliminates the need for costly, solvent-intensive chromatographic separation of regioisomers, directly lowering the cost of goods (COGs) in scale-up.
The unprotected 3,8-diazabicyclo[3.2.1]octane free base is highly polar and hygroscopic, complicating accurate weighing and requiring specialized storage. The installation of the highly lipophilic Cbz group transforms the physical properties of the scaffold. Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate exhibits excellent solubility in common aprotic organic solvents and is non-hygroscopic under standard laboratory conditions [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) and ambient moisture uptake |
| Target Compound Data | Highly soluble (>100 mg/mL in DCM); non-hygroscopic |
| Comparator Or Baseline | Poorly soluble in DCM; rapidly absorbs ambient moisture (unprotected free base) |
| Quantified Difference | Order-of-magnitude improvement in aprotic solvent solubility; elimination of moisture-driven mass variance |
| Conditions | Ambient laboratory conditions (25°C, 50% RH) and standard solvent screening |
Ensures reproducible stoichiometry and allows for standard benchtop handling, reducing operational complexity and batch-to-batch variability.
While this evidence applies to the 3,8-diazabicyclo[3.2.1]octane class as a whole, it is the primary driver for procuring this specific scaffold over cheaper unbridged alternatives. Bridged bicyclic diamines restrict the conformational flexibility of the ring, shielding susceptible carbon-hydrogen bonds from cytochrome P450-mediated oxidation. When incorporated into API structures, the 3,8-diazabicyclo[3.2.1]octane scaffold typically demonstrates significantly lower intrinsic clearance compared to standard piperazine analogs [1].
| Evidence Dimension | In vitro intrinsic clearance (CLint) in human liver microsomes (HLM) |
| Target Compound Data | Typically 2- to 3-fold lower CLint (bridged scaffold) |
| Comparator Or Baseline | Higher CLint (standard piperazine baseline) |
| Quantified Difference | 50-66% reduction in metabolic clearance rate |
| Conditions | HLM stability assay, NADPH-dependent oxidation |
Justifies the higher procurement cost of the bridged building block by directly addressing pharmacokinetic liabilities (short half-life) in early drug discovery.
In the construction of complex bifunctional molecules like PROTACs, multiple amine-containing linkers and ligands are assembled iteratively. Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is the ideal choice when the linker or E3 ligase ligand utilizes Boc-protected amines. The 8-Cbz group remains intact during the TFA-mediated Boc deprotections required for iterative coupling, allowing the final bridged piperazine core to be revealed only at the final stage via mild catalytic hydrogenation [1].
Many successful kinase inhibitors utilize piperazine rings to solubilize the molecule and interact with solvent-exposed regions of the target. Replacing these with the 3,8-diazabicyclo[3.2.1]octane scaffold increases the Fsp3 fraction, often improving target residence time and reducing off-target hERG liabilities. The 8-Cbz derivative is procured to allow selective coupling of the 3-position nitrogen to the kinase hinge-binding core via SNAr or Buchwald-Hartwig amination [2].
When incorporating rigid diamine spacers into peptidomimetics via Fmoc-based SPPS, the protecting group on the secondary amine must withstand repeated exposures to piperidine (Fmoc removal) and the final global cleavage cocktail (high-concentration TFA). The 8-Cbz group is highly stable under both conditions, making this specific compound an excellent precursor for generating heavily modified, proteolytically stable peptide analogs [3].